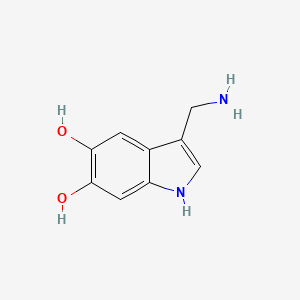
3-(aminomethyl)-1H-indole-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(aminomethyl)-1H-indole-5,6-diol: is an organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound features an aminomethyl group at the 3-position and hydroxyl groups at the 5 and 6 positions of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 3-(aminomethyl)-1H-indole-5,6-diol typically begins with commercially available indole derivatives.
Stepwise Synthesis:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Catalysts: Employing catalysts to increase the efficiency and yield of the reactions.
Purification: Implementing purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aminomethyl group, converting it to a primary amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions 2 and 3, due to the electron-donating effects of the hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Formation of indole-quinones.
Reduction: Formation of primary amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Signal Transduction: Modulates signal transduction pathways in cells.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Material Science: Incorporated into polymers and materials for enhanced properties.
Agriculture: Utilized in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism by which 3-(aminomethyl)-1H-indole-5,6-diol exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating biochemical pathways, such as oxidative stress response or signal transduction cascades.
Interactions: Forming hydrogen bonds and hydrophobic interactions with target molecules, stabilizing or destabilizing their structures.
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)-1H-indole-2,5-diol: Similar structure but with hydroxyl groups at different positions.
5-hydroxyindole-3-acetic acid: A metabolite of serotonin with a carboxyl group instead of an aminomethyl group.
6-hydroxyindole: Lacks the aminomethyl group but has a similar hydroxylation pattern.
Uniqueness
Functional Group Positioning: The specific positioning of the aminomethyl and hydroxyl groups in 3-(aminomethyl)-1H-indole-5,6-diol imparts unique reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-(aminomethyl)-1H-indole-5,6-diol |
InChI |
InChI=1S/C9H10N2O2/c10-3-5-4-11-7-2-9(13)8(12)1-6(5)7/h1-2,4,11-13H,3,10H2 |
InChI Key |
RVRSGZPSODLTMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)NC=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


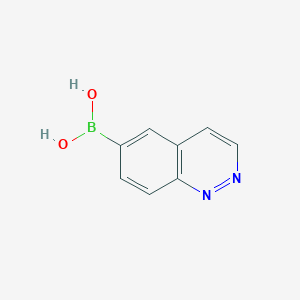

![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13033782.png)
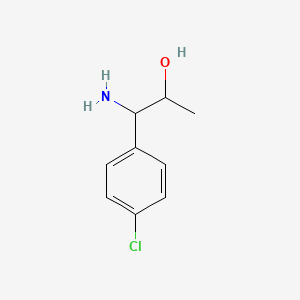
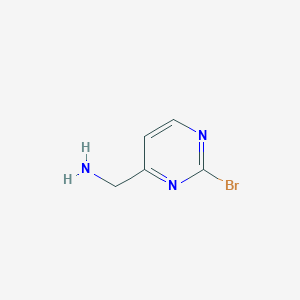
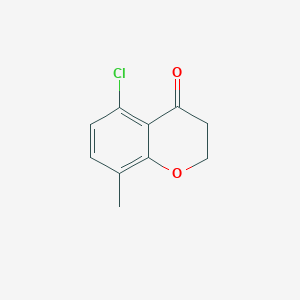
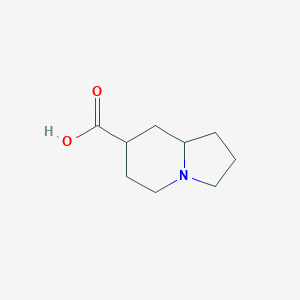
![2-Tert-butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13033815.png)

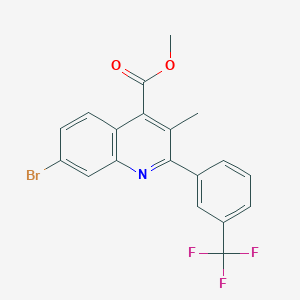
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13033824.png)
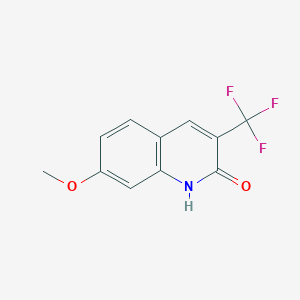
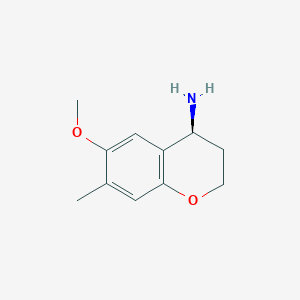
![(2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone](/img/structure/B13033864.png)
